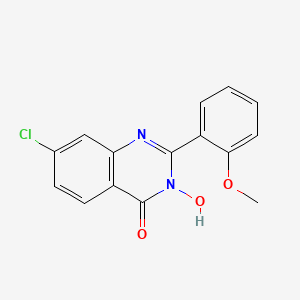

7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone

Description

7-Chloro-3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone is a halogenated derivative of the 4(3H)-quinazolinone scaffold, a heterocyclic system first synthesized via the Niementowski reaction . The compound features a chlorine atom at position 7, a hydroxyl group at position 3, and a 2-methoxyphenyl substituent at position 2. These substitutions confer unique physicochemical and biological properties. The 7-chloro group is particularly notable for enhancing antifungal activity, as demonstrated in studies where halogenation at this position improved binding to fungal cytochrome P450 enzymes .

Propriétés

IUPAC Name |

7-chloro-3-hydroxy-2-(2-methoxyphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O3/c1-21-13-5-3-2-4-11(13)14-17-12-8-9(16)6-7-10(12)15(19)18(14)20/h2-8,20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCWACLLRSKWLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666200 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Méthodes De Préparation

Reaction Overview

The H₂O₂-mediated method, reported by Kumar et al., employs substituted 2-amino benzamides as starting materials, dimethyl sulfoxide (DMSO) as a carbon source, and hydrogen peroxide (H₂O₂) as a green oxidant. This transition metal-free approach proceeds via a radical mechanism, enabling the formation of the quinazolinone core under thermal conditions (150°C, 20 hours).

Substrate Design for Target Compound

To synthesize 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone, the 2-amino benzamide precursor must feature:

- A chlorine atom at position 7 of the benzamide ring.

- An N-(2-methoxyphenyl) substituent to introduce the 2-methoxyphenyl group at position 2.

The hydroxyl group at position 3 arises in situ during oxidation, as H₂O₂ facilitates the dehydrogenation of the intermediate amine to form the hydroxylated quinazolinone.

General Procedure and Optimization

Reagents :

- 7-Chloro-2-amino-N-(2-methoxyphenyl)benzamide (1 mmol)

- Dimethyl sulfoxide (2 mL)

- H₂O₂ (30% aqueous solution, 1 equivalent)

Conditions :

- Temperature: 150°C

- Time: 20 hours

- Solvent: Solvent-free (neat DMSO)

Workup :

- Extraction with ethyl acetate.

- Purification via silica gel chromatography.

Mechanistic Insights

The reaction proceeds through three key steps (Scheme 1):

- Radical Initiation : DMSO decomposes under heat to generate methyl radicals, which abstract hydrogen from the 2-amino benzamide.

- Cyclization : The radical intermediate undergoes intramolecular cyclization to form the quinazolinone core.

- Oxidation : H₂O₂ oxidizes the amine group at position 3 to a hydroxyl group, completing the synthesis.

One-Step Synthesis from o-Anthranilic Acid Derivatives

Reaction Overview

Wang et al. developed a one-step protocol using o-anthranilic acid derivatives and chloroacetonitrile under basic conditions. This method avoids multi-step sequences and enables direct access to 2-substituted quinazolinones.

Substrate Adaptations

For the target compound:

- 7-Chloro-o-anthranilic acid serves as the starting material.

- 2-Methoxyphenylacetonitrile replaces chloroacetonitrile to introduce the 2-methoxyphenyl group.

General Procedure

Reagents :

- 7-Chloro-o-anthranilic acid (5 mmol)

- 2-Methoxyphenylacetonitrile (15 mmol)

- Sodium methoxide (1 mmol) in anhydrous methanol

Conditions :

- Temperature: Room temperature

- Time: 2 hours

Workup :

- Filtration and washing with methanol/water.

- Drying under vacuum.

Mechanistic Pathway

- Nucleophilic Attack : The amine group of o-anthranilic acid attacks the nitrile carbon of 2-methoxyphenylacetonitrile.

- Cyclization : Intramolecular esterification forms the quinazolinone ring.

- Hydroxylation : Spontaneous oxidation under basic conditions introduces the 3-hydroxy group.

Comparative Analysis of Synthesis Methods

Mechanistic Insights and Reaction Optimization

Role of Radical Intermediates

In the H₂O₂-mediated method, electron paramagnetic resonance (EPR) studies confirm the participation of methyl radicals from DMSO decomposition. Radical scavengers like TEMPO suppress product formation, validating the radical pathway.

Base and Solvent Effects

For the o-anthranilic acid method, sodium methoxide in methanol ensures deprotonation of the amine and activates the nitrile for nucleophilic attack. Polar aprotic solvents like dimethylformamide (DMF) reduce yields due to undesired side reactions.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a dechlorinated product.

Substitution: Formation of substituted quinazolinone derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mécanisme D'action

The mechanism of action of 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone likely involves interaction with specific molecular targets, such as enzymes or receptors. The chloro, hydroxy, and methoxyphenyl groups may contribute to its binding affinity and specificity. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparaison Avec Des Composés Similaires

Halogenation at Position 7

- 7-Chloro Derivatives: The 7-chloro substitution in 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone (UR-9825) exhibits potent antifungal activity against Candida and Aspergillus species, surpassing fluconazole and itraconazole in vitro . However, its in vivo efficacy varies due to species-dependent metabolism (e.g., half-life: 1 hour in mice vs. 9 hours in rabbits) .

- 7-Fluoro Derivatives: 7-Fluoro-4(3H)-quinazolinone undergoes nitration at positions 6 and 8, with the 8-nitro product dominating due to steric and electronic effects . While fluorination enhances metabolic stability, its antifungal activity is less pronounced compared to chloro analogs .

- 6-Bromo Derivatives: 6-Bromo-2-methyl-3-substituted-4(3H)-quinazolinones showed low anti-HIV activity and cytotoxicity in MT-4 cells, highlighting the critical role of halogen position .

Substituents at Position 2

- In UR-9825, it balances the hydrophilic 3-hydroxy group, optimizing bioavailability .

- 2-Ferrocenyl: Ferrocenyl-substituted 4(3H)-quinazolinones (e.g., 2-ferrocenyl-4(3H)-quinazolinone) exhibit redox activity due to the ferrocene moiety, enabling applications in electrochemical sensors, though their biological activity remains underexplored .

- 2-Dibromomethyl : 2-Dibromomethyl-3-p-methylphenyl derivatives demonstrate moderate antibacterial activity, suggesting brominated alkyl groups may enhance interactions with bacterial targets .

Substituents at Position 3

- 3-Hydroxy: Enhances hydrogen-bonding capacity, critical for target binding in UR-9824. Comparatively, 3-amino derivatives (e.g., 3-amino-2-methyl-4(3H)-quinazolinone) show reactivity in Mannich and cycloaddition reactions but lower antifungal potency .

Physicochemical and Pharmacokinetic Profiles

*Predicted using Molinspiration. †Species-dependent: 1 h (mice), 6 h (rats), 9 h (rabbits).

Key Research Findings

- Antifungal Superiority : The 7-chloro substitution in UR-9825 provides 4–8× higher in vitro activity against Candida compared to fluconazole, attributed to stronger CYP51 binding .

- Halogen Position Matters : Moving the halogen from position 7 (antifungal) to 6 (e.g., 6-bromo derivatives) shifts activity toward cytotoxicity with minimal antiviral effects .

- Synergistic Substituents: Combining 7-Cl with 3-OH and 2-aryl groups (e.g., 2-methoxyphenyl) optimizes both target affinity and pharmacokinetics, as seen in UR-9825’s efficacy in immunocompromised aspergillosis models .

Activité Biologique

7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone is a quinazolinone derivative that has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential in medicinal chemistry, showcasing properties such as anti-inflammatory, anticancer, antimicrobial, and antiviral activities. This article delves into the biological activity of this specific compound, presenting data from various studies and synthesizing findings from multiple sources.

Chemical Structure and Properties

The chemical formula of this compound is . The structural features include:

- Chloro Group : Enhances lipophilicity and may influence receptor binding.

- Hydroxy Group : Potentially increases solubility and biological activity.

- Methoxyphenyl Group : Contributes to the compound's overall stability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 302.71 g/mol |

| CAS Number | 338412-70-7 |

| IUPAC Name | 7-chloro-3-hydroxy-2-(2-methoxyphenyl)quinazolin-4-one |

Anticancer Activity

Recent studies have demonstrated the anticancer potential of quinazolinone derivatives, including this compound. The compound has been evaluated against various cancer cell lines:

- Cell Lines Tested : HepG2 (hepatoma), MDA-MB-468 (breast cancer), HCT-116 (colorectal cancer).

- Methodology : MTT assay was used to assess cell viability.

Table 2: Anticancer Activity Results

Anti-inflammatory Activity

The anti-inflammatory effects of quinazolinones have also been studied extensively. In animal models, compounds similar to this compound exhibited significant reductions in inflammation compared to standard treatments like indomethacin.

Table 3: Anti-inflammatory Activity Comparison

Antimicrobial Activity

Quinazolinone derivatives have shown promising antimicrobial properties against both gram-positive and gram-negative bacteria. The compound's effectiveness was tested against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 4: Antimicrobial Activity Results

The mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell proliferation and inflammation pathways.

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of quinazolinones, indicating that modifications in the chemical structure significantly affect biological activity. For instance, the presence of electron-withdrawing groups like chloro enhances anticancer activity by increasing binding affinity to target proteins involved in tumor growth.

Notable Research Findings

- Cytotoxicity : A study showed that quinazolinone derivatives inhibited EGFR-TK, a key target in many cancers, leading to reduced cell proliferation in treated cancer cells .

- Antioxidant Activity : Some derivatives demonstrated high antioxidant capacity, inhibiting oxidative stress markers by over 98% .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.